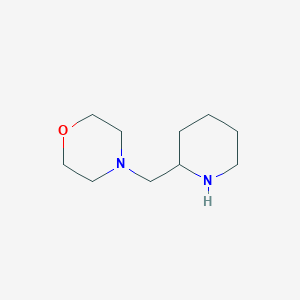

4-(Piperidin-2-ylmethyl)morpholine

Description

Properties

IUPAC Name |

4-(piperidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJYUVGVMCELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390348 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-58-9 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of 4-(Piperidin-2-ylmethyl)morpholine derivatives as antidiabetic agents. One significant finding is its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation can lead to reduced food intake and improved glucose handling in both normal and diabetic patients. Notably, the compound exhibited no off-target activities, suggesting a favorable safety profile for therapeutic use .

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| This compound | GLP-1R Positive Allosteric Modulator | Reduced food intake, improved glucose handling |

Antitumor Properties

Another area of interest is the antitumor activity associated with compounds containing the morpholine and piperidine groups. A novel series of 2-(benzimidazol-2-yl)quinoxalines featuring these moieties demonstrated promising activity against various cancer cell lines. The derivatives showed selective cytotoxicity without significant harm to normal cells, indicating their potential as effective anticancer agents .

Table 2: Antitumor Activity of Morpholine-Piperidine Derivatives

| Compound | Cancer Type | Cytotoxicity Profile | Reference |

|---|---|---|---|

| 2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline | Various Cancer Lines | High selectivity, low cytotoxicity to normal cells |

Synthesis and Pharmacological Insights

The synthesis of this compound derivatives has been optimized for high yield and purity, making them suitable for further pharmacological studies. For instance, methods involving the reaction of 1-benzyl-4-piperidone with morpholine have been developed to produce these compounds efficiently. The resulting products have shown a range of biological activities, including antibacterial, antifungal, and antiviral properties .

Table 3: Synthesis Methods for this compound Derivatives

| Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Reaction with 1-benzyl-4-piperidone | Morpholine + Toluene + Raney Nickel catalyst | Up to 89% |

Broader Pharmacological Applications

Beyond antidiabetic and antitumor effects, compounds related to this compound have been investigated for various pharmacological activities. These include:

- Antiviral Activity : Some derivatives exhibit significant antiviral properties against viruses such as HIV and herpes.

- Anti-inflammatory Effects : Certain compounds show promise in reducing inflammation.

- CNS Activity : Investigations into their central nervous system effects suggest potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Ring Substitutions in EP2 Receptor Potentiation

Studies on EP2 receptor modulators reveal that the choice of heterocyclic rings significantly impacts biological activity. For example:

- Trisubstituted Pyrimidines : Morpholine-containing derivatives (e.g., CID2992168) demonstrated superior EP2 potentiation compared to piperidine (CID3239428), pyrrolidine (CID630454), and piperazine (CID2987851) analogs. This highlights morpholine’s favorable electronic and steric properties in pyrimidine-based scaffolds .

- 2-Piperidinyl Phenyl Benzamides : In contrast, replacing piperidine with morpholine (TG6–268) abolished EP2 activity, emphasizing the critical role of piperidine’s nitrogen positioning in benzamide derivatives .

Table 1: Heterocyclic Ring Effects on EP2 Potentiation

Anti-Trypanosomal Activity and Cytotoxicity

In anti-trypanosomal agents, morpholine and piperazine derivatives exhibited comparable efficacy but divergent cytotoxicity:

- 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC50: 1.0 µM) and its piperazine analog (IC50: 1.1 µM) showed similar potency against Trypanosoma brucei.

- Modifications such as replacing the pyrazole ring with isoxazole reduced activity six-fold, underscoring the importance of core heterocycle integrity .

Pharmacological Diversity of Morpholine Derivatives

Morpholine derivatives exhibit broad pharmacological profiles, including:

- Antimicrobial Activity : Linezolid, a 4-phenyl-morpholine derivative, is a clinically used antibiotic .

- Anticancer Potential: Benzimidazole-morpholine hybrids (e.g., compounds 19a–23d) showed moderate cytotoxicity, with yields up to 86% .

- Anti-Inflammatory and CNS Effects : 4-Phenyl morpholine derivatives are reported to modulate neurotransmitter systems and inflammation pathways .

Q & A

Q. What are the standard synthetic routes for 4-(Piperidin-2-ylmethyl)morpholine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as alkylation or condensation of morpholine with piperidine derivatives. For example, analogous compounds are synthesized via refluxing morpholine with substituted aldehydes or ketones in ethanol, followed by purification via column chromatography . Key intermediates are characterized using 1H NMR (e.g., δ 1.20 ppm for methyl groups, δ 7.72 ppm for aromatic protons) and LCMS (e.g., [M+H]+ = 208) to confirm structural integrity .

Q. Which spectroscopic techniques are employed for structural confirmation of this compound?

Structural elucidation relies on:

- 1H/13C NMR : Identifies proton environments (e.g., methylene bridges at δ 2.27–2.39 ppm, morpholine oxygen-linked protons at δ 3.70–3.84 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ ions .

- IR Spectroscopy : Detects functional groups like C-N stretches (~1,200 cm⁻¹) and morpholine ring vibrations .

Advanced Research Questions

Q. How can researchers screen for polymorphic forms of this compound, and what analytical methods differentiate these forms?

Polymorph screening involves:

- Solvent Recrystallization : Testing solvents like ethanol, DMSO, or water under varying temperatures .

- X-Ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., unique d-spacings for polymorphs) .

- Differential Scanning Calorimetry (DSC) : Detects melting point variations and thermal stability .

Q. When encountering contradictory yields or purity data in synthesis, what methodological steps resolve these inconsistencies?

Q. How can Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound?

DFT studies model:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., morpholine oxygen vs. piperidine nitrogen) .

- Frontier Molecular Orbitals (FMOs) : Predict reaction pathways (e.g., HOMO-LUMO gaps for stability assessment) .

- Example: Fluorinated analogs show enhanced hydrophobicity and thermal stability via DFT-optimized geometries .

Q. What in vitro models are appropriate for assessing the neuropharmacological activity of this compound derivatives?

- Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors using radioligand displacement .

- Cell-Based Models : Test neuroprotection in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .

- Enzyme Inhibition Studies : Evaluate acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.